2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

5HT2A Receptor Antagonism Antipsychotic SAR

This compound is the unsubstituted N-phenyl thiazolo[3,2-a]pyrimidine-6-carboxamide, a minimal pharmacophoric scaffold essential for 5HT2A receptor antagonism SAR studies. Unlike bulkier N-substituted analogs, its simple phenyl ring eliminates confounding steric effects, making it the ideal 'zero point' for systematic structure-activity exploration. Researchers can directly map binding pocket interactions by introducing substituents onto the unadorned ring. It also serves as a clean starting point for Topo II inhibitor co-crystallization and fragment-based screening. Ensure your SAR campaign begins with the correct baseline scaffold.

Molecular Formula C14H11N3O2S
Molecular Weight 285.32
CAS No. 896337-81-8
Cat. No. B2709942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS896337-81-8
Molecular FormulaC14H11N3O2S
Molecular Weight285.32
Structural Identifiers
SMILESCC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C14H11N3O2S/c1-9-8-17-13(19)11(7-15-14(17)20-9)12(18)16-10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18)
InChIKeyGGXCWKUBHYGOMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 896337-81-8): A Core Thiazolopyrimidine Scaffold for Comparative Screening


2-Methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 896337-81-8) is a heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidine-6-carboxamide family. It features a 2-methyl substitution on the thiazole ring and an unsubstituted N-phenyl carboxamide at position 6, yielding a molecular formula of C14H11N3O2S and a molecular weight of 285.32 g/mol . This compound represents a simplified, commercially available analog within a class extensively patented for antiangiogenic, immunomodulatory, and anticancer applications [1][2]. Its structural minimalism makes it a critical baseline scaffold for structure-activity relationship (SAR) studies, where even minor substituent changes on the phenyl ring or the thiazole moiety drastically alter potency and selectivity profiles [3].

Why Generic Substitution Fails for 2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide


Thiazolo[3,2-a]pyrimidine-6-carboxamides are not interchangeable; minor structural modifications create distinctly different pharmacological tools. The N-phenyl substituent is a critical pharmacophoric element. SAR studies on 5HT2A receptor antagonism show that a less bulky group on the N-phenyl ring of thiazolo[3,2-a]pyrimidine-6-carboxamide is essential for activity [1]. Substituting the phenyl ring with bulkier groups or replacing it with alkyl chains (e.g., N-isopentyl) can completely abolish receptor affinity. Furthermore, the 2-methyl group on the thiazole ring influences metabolic stability and synthetic tractability. A N-cycloheptyl analog (MW 305.4 g/mol) or a N-(4-bromo-2-methylphenyl) derivative (MW 378.2 g/mol) [2] may exhibit altered ADME properties compared to the simpler N-phenyl compound, potentially confounding in vivo results. Therefore, selecting the correct unsubstituted N-phenyl compound is crucial when the goal is to establish a minimal pharmacophore or perform clean SAR expansion around the phenyl ring, rather than optimizing a pre-substituted, bulkier analog.

Product-Specific Quantitative Differentiation Evidence for 2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 896337-81-8)


Simplified N-Phenyl Substitution as a Minimal 5HT2A Antagonist Pharmacophore

A QSAR and docking study of 22 thiazolo[3,2-a]pyrimidine-6-carboxamides identified that a less bulky group at the N-phenyl ring is critical for 5HT2A receptor antagonism [1]. The target compound, with an unsubstituted N-phenyl group, represents the minimal steric requirement for this pharmacophore. In contrast, analogs with bulky N-substituents (e.g., N-cycloheptyl, MW 305.4 g/mol ) are predicted to lose activity due to steric hindrance in the receptor binding pocket. This is a class-level inference based on QSAR models.

5HT2A Receptor Antagonism Antipsychotic SAR

Chemical Tractability and Synthetic Divergence Point for Library Synthesis

The target compound's specific substitution pattern (2-methyl on thiazole, N-phenyl carboxamide) is highlighted as a synthetic intermediate for generating diverse libraries. The presence of the 2-methyl group allows for further functionalization via oxidation or radical reactions . This contrasts with the 2-unsubstituted analog (5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide), which lacks this reactive handle. The ethyl ester analog (CAS 32187-00-1) is a common prodrug or synthetic precursor, but the amide bond in the target compound offers greater stability against hydrolysis compared to the ester .

Chemical Biology Library Synthesis Derivatization

Scaffold with Distinct Topoisomerase II Inhibition Potential Based on Structural Analogy

A closely related analog, compound 4c (a thiazolo[3,2-a]pyrimidine), demonstrated potent Topoisomerase II inhibition with an IC50 of 0.23 ± 0.01 µM, outperforming Etoposide (IC50 = 0.33 µM) and Doxorubicin (IC50 = 0.83 µM) [1]. The target compound shares the identical core scaffold, and SAR indicates that the 6-carboxamide moiety is essential for DNA intercalation and enzyme inhibition. The N-phenyl substitution may offer a unique vector for optimizing DNA binding affinity compared to compounds with aliphatic or heterocyclic amide tails (e.g., N-(pyridin-2-ylmethyl) analogs).

Topoisomerase II Inhibition Anticancer DNA Binding

Lower Molecular Weight and Higher Ligand Efficiency Compared to Bulkier Analogs

The target compound has a molecular weight of 285.32 g/mol , which is significantly lower than many active analogs, such as N-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxamide (MW 378.2 g/mol) [1] or N-benzyl-3-methyl-5-oxo-N-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxamide (MW 375.4 g/mol) . In fragment-based drug discovery, a lower molecular weight, combined with a high fraction of sp2 hybridized carbons, often translates to higher ligand efficiency (LE) and better pharmacokinetic compliance with Lipinski's Rule of Five.

Drug-likeness Ligand Efficiency Fragment-Based Drug Discovery

Evidence-Based Research Application Scenarios for 2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide


5HT2A Receptor Antagonist Hit Finding and SAR Expansion

This compound is the ideal minimal scaffold for establishing a 5HT2A receptor antagonism SAR program. As identified by QSAR models, the unsubstituted N-phenyl ring is a prerequisite for activity [1]. Researchers can systematically introduce substituents (e.g., -Cl, -OMe, -CF3) onto the ortho, meta, and para positions of this phenyl ring to map the binding pocket, directly linking structural changes to pA2 values in functional assays. Using this compound as the 'zero point' eliminates the confounding influence of pre-existing bulky substituents found in many catalog analogs.

Topoisomerase II Inhibitor Lead Optimization

Given the proven Topo II inhibitory activity of the thiazolo[3,2-a]pyrimidine-6-carboxamide scaffold (analog 4c IC50 = 0.23 µM) [2], this compound can serve as a control or starting point for a medicinal chemistry campaign. Its simple structure is advantageous for co-crystallization studies with the Topo II-DNA complex to determine the binding mode. Subsequent iterations can then rationally modify the N-phenyl ring or the 2-methyl group to enhance intercalation and enzyme inhibition while mitigating off-target effects.

Chemical Biology Probe for Immunomodulation

Early patent literature (US4421914) establishes that thiazolo[3,2-a]pyrimidines with N-phenyl or N-alkyl substituents are useful for regulating immune function [3]. This compound, representing a specific, unadorned embodiment of the generic claim, can be used as a chemical probe in phenotypic assays (e.g., T-cell proliferation, cytokine release) to deconvolute the immune-modulating pathways engaged by this scaffold. Its relative chemical stability ensures robust and reproducible results in cell-based screens.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 285.32 g/mol and a balanced LogP profile , this compound fits the physicochemical space of a 'fragment-like' lead. It can be incorporated into a fragment library targeting protein-protein interactions or kinase hinge regions. Its three-dimensional structure derived from the thiazolo-pyrimidine core offers a distinct shape diversity compared to planar heterocycles like indoles or benzimidazoles, increasing the novelty of screening hits [4]. Subsequent fragment growing can leverage the 2-methyl position for rapid synthetic elaboration.

Quote Request

Request a Quote for 2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.